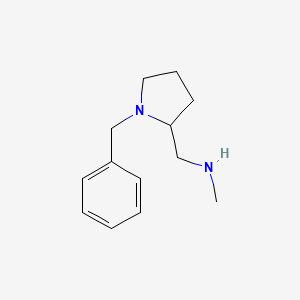

1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-10-13-8-5-9-15(13)11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXQCTVTYCDGDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 1-Benzylpyrrolidine (B1219470) Core

The 1-benzylpyrrolidine scaffold is a common motif in medicinal chemistry and alkaloid synthesis. Its construction relies on established methods for forming the five-membered nitrogen heterocycle and subsequently introducing the benzyl (B1604629) group onto the nitrogen atom.

Stereoselective Construction of the Pyrrolidine (B122466) Ring System

The stereoselective synthesis of the pyrrolidine ring is critical for controlling the absolute configuration of the final compound. The most prevalent and efficient strategy involves the use of a chiral pool starting material, which already possesses the desired stereochemistry.

L-proline, with its inherent (S)-configuration at the C2 position, is the most common and logical starting point for synthesizing the (S)-enantiomer of the target molecule. researchgate.net This approach elegantly bypasses the need for asymmetric catalysis or chiral resolutions, as the stereocenter is preserved throughout the synthetic sequence.

Alternative methods for the de novo stereoselective construction of the pyrrolidine ring have also been developed, although they are more complex. These include:

Asymmetric [3+2] Cycloadditions: Reactions between azomethine ylides and electron-deficient alkenes can generate highly substituted pyrrolidines. The use of chiral ligands or auxiliaries can induce high levels of diastereoselectivity and enantioselectivity.

Multicomponent Reactions: One-pot reactions involving an amine, an aldehyde, and a dienophile or other reactive species can assemble the pyrrolidine core with multiple stereocenters in a single step. nih.gov

Intramolecular Cyclization: The cyclization of acyclic amino-alcohols, -halides, or -alkenes provides another route. The stereochemistry can be controlled by substrate-based induction or by using chiral catalysts.

For the specific purpose of synthesizing 1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine, the L-proline-based approach remains the most direct and widely adopted.

Introduction of the Benzyl Moiety at the Pyrrolidine Nitrogen

The introduction of the benzyl group at the pyrrolidine nitrogen is a standard N-alkylation reaction. When starting with L-proline, this is typically the first step. The reaction involves the nucleophilic attack of the secondary amine of the proline ring on a benzyl halide.

Common conditions for this transformation are summarized in the table below. The reaction is typically carried out in a polar solvent with a base to neutralize the hydrohalic acid formed as a byproduct.

| Starting Material | Reagent | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| L-Proline | Benzyl bromide | Potassium Hydroxide (KOH) | Isopropanol | 40°C, 6-8h | (S)-1-Benzylpyrrolidine-2-carboxylic acid |

| L-Proline | Benzyl chloride | Potassium Hydroxide (KOH) | Isopropanol | 40°C, 6h | (S)-1-Benzylpyrrolidine-2-carboxylic acid |

| L-Proline | Benzyl bromide | Sodium Bicarbonate (NaHCO3) | DMF | 100°C | (S)-1-Benzylpyrrolidine-2-carboxylic acid O-benzyl ester |

The product of this reaction, (S)-1-benzylpyrrolidine-2-carboxylic acid (N-benzyl-L-proline), serves as the key intermediate for the subsequent introduction of the side chain.

Strategies for the Stereoselective Synthesis of this compound

With the chiral 1-benzylpyrrolidine core established, the primary challenge becomes the construction of the N-methylmethanamine side chain at the C2 position while retaining the (S) configuration. This is typically achieved by transforming the C2-carboxylic acid group of N-benzyl-L-proline. Two primary strategies are employed: reduction of an N-methylamide or reductive amination of an aldehyde.

Formation of the N-Methylmethanamine Side Chain at C2 of Pyrrolidine

Strategy 1: Amide Reduction

This strategy involves converting the carboxylic acid of N-benzyl-L-proline into an N-methylamide, which is then reduced to the target secondary amine.

Amide Formation: The carboxylic acid is first activated, commonly by conversion to an acid chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (like DCC or EDC). The activated species is then reacted with methylamine (B109427) to form N-methyl-(S)-1-benzylpyrrolidine-2-carboxamide.

Amide Reduction: The resulting N-methylamide is reduced using a powerful hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective at reducing amides. masterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product.

Strategy 2: Reductive Amination

This alternative route proceeds via an aldehyde intermediate and is often preferred due to the use of milder and more selective reducing agents.

Reduction to Alcohol/Aldehyde: The carboxylic acid of N-benzyl-L-proline is first reduced to the corresponding primary alcohol, (S)-(1-benzylpyrrolidin-2-yl)methanol. This can be achieved with LiAlH₄ or by converting the acid to an ester followed by reduction. The alcohol is then carefully oxidized to the aldehyde, (S)-1-benzylpyrrolidine-2-carbaldehyde, using methods like Swern oxidation or Dess-Martin periodinane.

Reductive Amination: The aldehyde is then reacted with methylamine in the presence of a mild and selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly well-suited for this reaction as it is selective for the iminium ion intermediate formed in situ and does not readily reduce the starting aldehyde. harvard.eduresearchgate.net This one-pot procedure is highly efficient and avoids the isolation of the unstable imine intermediate. mdma.ch

| Strategy | Key Intermediate | Key Reagents | Advantages |

|---|---|---|---|

| Amide Reduction | N-methyl-(S)-1-benzylpyrrolidine-2-carboxamide | 1. Coupling Agent (e.g., SOCl2, EDC) 2. Methylamine 3. LiAlH4 | Convergent and well-established. |

| Reductive Amination | (S)-1-Benzylpyrrolidine-2-carbaldehyde | 1. Mild Oxidant (e.g., DMP, Swern) 2. Methylamine 3. NaBH(OAc)3 | Uses milder, more selective reagents; high yields. harvard.edu |

Functionalization and Derivatization Strategies for the Amine Moieties

The target compound possesses two distinct amine centers that can be selectively functionalized: the tertiary N-benzyl amine within the pyrrolidine ring and the secondary N-methyl amine in the side chain.

Derivatization of the Secondary Amine:

The secondary amine in the N-methylmethanamine side chain is the more nucleophilic and reactive of the two. It can readily undergo a variety of standard amine reactions, including:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form stable sulfonamides.

Alkylation: Introduction of another alkyl group to form a tertiary amine, though this can be prone to over-alkylation.

Functionalization Involving the Tertiary Amine:

The tertiary amine of the pyrrolidine ring is non-nucleophilic but can be targeted for other transformations. The most significant of these is the cleavage of the N-benzyl group.

N-Debenzylation: The benzyl group is a common amine protecting group that can be removed via catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under an atmosphere of hydrogen gas. nih.govresearchgate.net This process cleaves the C-N bond, releasing toluene (B28343) and unmasking the secondary amine of the pyrrolidine ring to yield (S)-2-(N-methylaminomethyl)pyrrolidine. This di-secondary amine is a valuable intermediate, as the two nitrogen atoms can be functionalized differentially. The presence of acetic acid has been shown to facilitate this deprotection in complex systems. nih.gov

This debenzylation provides a powerful tool for late-stage diversification, allowing the introduction of a wide array of substituents at the N1 position of the pyrrolidine ring.

Mechanistic Aspects of Key Synthetic Reactions and Chemical Transformations

The formation of this compound generally proceeds via a two-step sequence involving the initial formation of a C-N bond followed by methylation. The most common strategies employed are reductive amination of a suitable carbonyl precursor or the N-methylation of a primary amine.

Reductive Amination Pathway

A prevalent method for the synthesis of this compound involves the reductive amination of N-benzylprolinal with methylamine. This process can be broken down into two key mechanistic steps: imine/iminium formation and subsequent reduction.

Step 1: Nucleophilic Attack and Hemiaminal Formation

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine onto the electrophilic carbonyl carbon of N-benzylprolinal. This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal. This step is typically reversible and can be catalyzed by either acid or base.

Step 2: Dehydration to Form an Iminium Ion

Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water, facilitated by the lone pair of electrons on the adjacent nitrogen atom, results in the formation of a resonance-stabilized iminium ion. The formation of this iminium ion is a critical step, as it provides the electrophilic species that will be reduced in the subsequent step. The equilibrium of this reaction is driven forward by the removal of water. wikipedia.org

Step 3: Hydride Reduction

The final step of the reductive amination is the reduction of the iminium ion to the final amine product. This is typically achieved using a hydride reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion and breaking the C=N double bond. A subsequent workup with water protonates the resulting nitrogen anion to yield the final product, this compound. The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is milder and can selectively reduce the iminium ion in the presence of the starting aldehyde. wikipedia.org

Table 1: Key Intermediates in the Reductive Amination Pathway

| Intermediate | Structure | Role in Mechanism |

| N-Benzylprolinal | C₁₂H₁₅NO | Starting carbonyl compound |

| Methylamine | CH₅N | Nucleophilic amine |

| Hemiaminal | C₁₃H₂₀N₂O | Tetrahedral intermediate |

| Iminium Ion | C₁₃H₁₉N₂⁺ | Electrophilic species for reduction |

Eschweiler-Clarke Methylation Pathway

An alternative and widely used method for the synthesis of this compound is the Eschweiler-Clarke reaction. This reaction facilitates the methylation of a primary amine, in this case, (1-benzylpyrrolidin-2-yl)methanamine, using formaldehyde (B43269) and formic acid. wikipedia.org

Step 1: Iminium Ion Formation

The reaction commences with the nucleophilic attack of the primary amine, (1-benzylpyrrolidin-2-yl)methanamine, on formaldehyde. This is analogous to the first step of reductive amination, leading to the formation of a hemiaminal intermediate which then dehydrates to form an iminium ion. wikipedia.orgyoutube.com

Step 2: Hydride Transfer from Formic Acid

The key distinction of the Eschweiler-Clarke reaction is the use of formic acid as the reducing agent. The formic acid transfers a hydride ion to the electrophilic carbon of the iminium ion. This reduction is accompanied by the decarboxylation of the formic acid to produce carbon dioxide, which is a thermodynamically favorable process that drives the reaction to completion. wikipedia.org

Step 3: Formation of the N-Methylated Product

The hydride transfer results in the formation of the desired N-methylated product, this compound. A significant advantage of the Eschweiler-Clarke reaction is that it typically proceeds without the formation of over-methylated quaternary ammonium (B1175870) salts, as the tertiary amine product is less reactive towards forming another iminium ion under the reaction conditions. wikipedia.org

Table 2: Reagents and Their Mechanistic Roles in the Eschweiler-Clarke Reaction

| Reagent | Chemical Formula | Role in Mechanism |

| (1-benzylpyrrolidin-2-yl)methanamine | C₁₂H₁₈N₂ | Starting primary amine |

| Formaldehyde | CH₂O | Source of the methyl group |

| Formic Acid | CH₂O₂ | Hydride donor (reducing agent) |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

Advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR, are indispensable for confirming the structural connectivity of complex molecules. For 1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine, experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments would reveal proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine (B122466) ring and the benzyl (B1604629) group.

HSQC would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connection between the pyrrolidine ring, the benzyl group, and the N-methylmethanamine side chain.

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecule and, consequently, its elemental composition with high accuracy. This technique provides unambiguous confirmation of the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further corroborate the proposed structure by identifying characteristic fragments of the benzyl, pyrrolidine, and methanamine moieties.

Table 1: Hypothetical High-Resolution Spectroscopic Data for Structural Confirmation

| Technique | Expected Information | Purpose |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks indicating through-bond connectivity between protons and carbons. | To confirm the covalent framework of the molecule, including the attachment points of the benzyl and N-methylmethanamine groups to the pyrrolidine ring. |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. uj.edu.pl This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. For this compound, a successful crystallographic analysis would reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation), the orientation of the benzyl and N-methylmethanamine substituents, and the packing of the molecules in the crystal lattice. This data is invaluable for understanding the molecule's solid-state architecture and conformational preferences.

Determination of Absolute and Relative Stereochemistry of Chiral Centers

The carbon atom at the 2-position of the pyrrolidine ring is a chiral center. Therefore, this compound can exist as a pair of enantiomers (R and S). The determination of the absolute configuration is critical as enantiomers can have different biological activities.

If a single crystal can be obtained, anomalous dispersion X-ray crystallography can be used to determine the absolute configuration. mdpi.com Alternatively, chiral chromatography techniques could be employed to separate the enantiomers, followed by spectroscopic methods such as circular dichroism (CD) or comparison with stereochemically defined standards. The relative stereochemistry between multiple chiral centers, if present in derivatives, would also be elucidated through these methods.

Computational Conformational Analysis and Energy Landscape Studies

In conjunction with experimental data, computational modeling provides powerful insights into the conformational landscape of flexible molecules. researchgate.net Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to perform a systematic conformational search to identify low-energy conformers of this compound.

These studies would map out the potential energy surface, revealing the relative energies of different puckering conformations of the pyrrolidine ring and various rotational isomers (rotamers) of the benzyl and N-methylmethanamine side chains. This analysis helps in understanding the dynamic behavior of the molecule in solution and can be used to predict the most populated conformations.

Table 2: Illustrative Computational Conformational Analysis Parameters

| Computational Method | Parameter | Objective |

|---|---|---|

| Density Functional Theory (DFT) | Geometric Optimization, Energy Calculations | To determine the stable conformations and their relative energies. |

Analysis of Intra- and Intermolecular Interactions

The three-dimensional structure and packing of molecules are governed by a variety of non-covalent interactions. In the case of this compound, both intra- and intermolecular interactions are expected to play a significant role.

Intramolecular interactions , such as steric hindrance between the bulky benzyl group and the substituents on the pyrrolidine ring, will influence the preferred conformation.

The analysis of the crystal structure, if obtained, would provide direct evidence of these interactions in the solid state. Computational methods can also be used to quantify the strength of these interactions.

Preclinical Biological and Pharmacological Investigations in Vitro and Non Human in Vivo Models

Identification and Characterization of Molecular Targets and Binding Interactions

Extensive searches of scientific databases and literature reveal no specific studies that have identified or characterized the molecular targets of 1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., AAC(6')-Ib, PARP, H+,K+-ATPase)

There are no available studies detailing the enzyme inhibition kinetics or the mechanism of action of this compound on the following enzymes:

Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib): Research on inhibitors for this enzyme has focused on different chemical scaffolds, such as substituted pyrrolidine (B122466) pentamine derivatives, and has not included the specific compound . nih.govnih.govresearchgate.net

Poly(ADP-ribose) polymerase (PARP): The mechanism of PARP inhibition generally involves blocking the enzyme's activity in DNA repair pathways. nih.govnih.govgsk.com However, studies on PARP inhibitors have centered on other classes of molecules, and there is no published research investigating the effect of this compound on PARP. researchgate.netresearchgate.net

H+,K+-ATPase: Inhibition of the gastric proton pump (H+,K+-ATPase) has been documented for compounds like substituted benzimidazoles (e.g., picoprazole, omeprazole) and potassium-competitive acid blockers (e.g., TAK-438), which are structurally distinct from this compound. researchgate.netnih.govnih.govdrugbank.comresearchgate.net No investigations into the effect of this compound on this enzyme have been found.

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

No receptor binding studies or ligand-receptor interaction profiles for this compound have been published in the scientific literature. While research exists for structurally related compounds, such as derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one (related to nebracetam) and their interactions with muscarinic receptors, this data cannot be extrapolated to the requested compound due to differences in chemical structure. uran.ua Similarly, studies on benzylpiperidine moieties have shown affinity for sigma receptors, but this is not transferable to the benzylpyrrolidine structure of interest. nih.govresearchgate.net

Investigations of Ion Channel Modulation

There is no available scientific literature that investigates the modulation of ion channels by this compound. General research into ion channel modulation focuses on a wide array of chemical structures to influence neuronal excitability, cardiac rhythm, and other physiological processes, but this specific compound has not been a subject of such studies. nih.govnih.govfluorochem.co.uk

Cellular Mechanism of Action Studies

Consistent with the lack of data on its molecular targets, there are no published studies on the cellular mechanism of action for this compound.

Assessment of Target Engagement within Cellular Systems

Without identification of a specific molecular target, no studies assessing the engagement of this compound with a target within cellular systems have been conducted or reported.

In Vitro Cellular Response Assessments (e.g., cellular antiproliferation assays in disease-relevant cell lines, bacterial growth inhibition assays)

A diligent search of scientific databases and research articles did not yield any studies that have evaluated the in vitro cellular effects of this compound. Consequently, there is no available data on its activity in cellular antiproliferation assays using disease-relevant cell lines or its potential efficacy in bacterial growth inhibition assays.

Preclinical Pharmacodynamic Characterization (Non-Human In Vivo Models)

There is currently a lack of published preclinical research detailing the pharmacodynamic properties of this compound in non-human in vivo models.

Assessment of Target Modulation in Animal Models

No studies were identified that investigated the ability of this compound to modulate specific biological targets in animal models. Research into its mechanism of action and engagement with molecular targets in vivo has not been reported in the available literature.

Evaluation of Biological Efficacy in Mechanistic Animal Models

No published data exists on the evaluation of the biological efficacy of this compound in any mechanistic animal models of disease. Therefore, its potential therapeutic effects in a preclinical setting remain uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on the Pyrrolidine (B122466) Ring System on Biological Activity and Selectivity

The pyrrolidine ring is a versatile scaffold in drug discovery, and its substitution pattern can significantly modulate the biological activity and selectivity of a compound. While direct studies on the substituted pyrrolidine ring of 1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine are limited, research on analogous structures provides valuable insights.

Furthermore, the stereochemistry of substituents on the pyrrolidine ring is a critical determinant of biological effect. In studies of pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS), the rigid conformation of the pyrrolidine ring was found to be crucial for selectivity. By locking the amino group in a specific orientation, the pyrrolidine scaffold enhances interactions with the target enzyme, leading to greater selectivity over other isoforms.

The introduction of polar or non-polar functional groups at various positions on the pyrrolidine ring can also alter the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability.

Table 1: Predicted Impact of Pyrrolidine Ring Substitutions on Biological Profile

| Position of Substitution | Type of Substituent | Predicted Effect on Activity/Selectivity | Rationale based on Analogous Compounds |

| C3 | Small, non-polar alkyl group | Potential increase in anticonvulsant-like activity | SAR studies on pyrrolidine-2,5-diones suggest that non-aromatic substituents at this position can be beneficial. nih.gov |

| C4 | Hydroxyl group | May alter binding specificity and improve solubility | Introduction of polar groups can create new hydrogen bonding opportunities with target receptors. |

| C3, C4 | cis-disubstitution | May be preferred for certain receptor interactions | Studies on PPARα/γ dual agonists with a pyrrolidine core showed a preference for the cis-configuration of substituents at positions 3 and 4. nih.gov |

Influence of Benzyl (B1604629) Group Modifications on Molecular Interactions and Biological Profile

The N-benzyl group is a common feature in many centrally active compounds, and its modification is a key strategy for modulating potency and selectivity. The aromatic ring of the benzyl group can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and cation-π interactions.

Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors have shown that substitutions on the benzyl ring can significantly impact inhibitory potency. nih.gov For example, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its ability to interact with the target protein.

In the context of this compound, modifications to the benzyl group could influence its affinity for various receptors. For instance, in a series of N-benzyl-pyrrolidone derivatives designed as potential anti-Alzheimer's agents, substitutions on the benzyl ring were explored to optimize interactions with the target enzyme, acetylcholinesterase.

The flexibility of the benzyl group also allows it to adopt different conformations to fit into a binding pocket. The position and nature of substituents on the phenyl ring can influence this conformational preference, thereby affecting binding affinity and selectivity.

Table 2: Potential Effects of Benzyl Group Modifications on Biological Activity

| Modification | Predicted Effect on Molecular Interactions | Potential Impact on Biological Profile |

| Introduction of electron-withdrawing groups (e.g., -F, -Cl) | Can alter the charge distribution of the phenyl ring and may enhance cation-π interactions. | May increase binding affinity for certain receptors. |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Can enhance π-π stacking interactions. | Could modulate receptor selectivity. |

| Positional Isomerism (ortho, meta, para substitution) | Affects the spatial orientation of the substituent and its ability to interact with specific residues in a binding pocket. | Can lead to significant differences in potency and selectivity. |

Significance of the N-Methylmethanamine Moiety for Target Recognition and Potency

The N-methylmethanamine side chain at the 2-position of the pyrrolidine ring is a crucial element for the biological activity of this class of compounds. The primary or secondary amine in this moiety is typically protonated at physiological pH, allowing it to form ionic bonds with acidic residues in a receptor's binding site.

The length and nature of this side chain are critical for optimal interaction. For example, in a study of pyrrolidine pentamine derivatives, truncations to the molecule resulted in a loss of inhibitory activity, highlighting the importance of the side chain's length and functionality. nih.gov

The methylation of the terminal amine to form an N-methylmethanamine can have several effects. The methyl group can provide additional hydrophobic interactions within the binding pocket. It can also influence the pKa of the amine, which in turn affects its ionization state and ability to form salt bridges. Furthermore, N-methylation can protect the amine from certain metabolic pathways, potentially increasing the compound's duration of action.

Stereochemical Effects on Biological Activity, Binding Affinity, and Selectivity

Stereochemistry is a fundamental aspect of pharmacology, and the biological activity of chiral molecules can be highly dependent on their absolute configuration. This compound has a stereocenter at the 2-position of the pyrrolidine ring, meaning it can exist as two enantiomers, (R) and (S).

It is well-established that different enantiomers of a drug can have different potencies, efficacies, and even different pharmacological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers.

For example, in a study of N-[(1-alkyl-2-pyrrolidinyl)methyl]-benzamides, the stereospecificity of their dopamine (B1211576) D2 receptor blocking activity was found to depend on the nature of the alkyl substituent on the pyrrolidine nitrogen. For compounds with a 1-ethyl substituent, the (S)-enantiomer was more potent, whereas for those with a 1-n-hexyl group, the (R)-enantiomer showed higher activity. nih.gov This demonstrates that the interplay between different parts of the molecule determines the optimal stereochemistry for a given biological target.

The (R) and (S) enantiomers of this compound would be expected to exhibit different binding affinities and selectivities for their biological targets. The precise orientation of the N-methylmethanamine and benzyl groups in three-dimensional space, as dictated by the stereochemistry at C2, will determine how well each enantiomer fits into a specific binding site.

Table 3: Expected Differences in Biological Activity Between Enantiomers

| Enantiomer | Expected Binding Affinity | Rationale |

| (R)-1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine | May exhibit higher affinity for a specific receptor compared to the (S)-enantiomer. | The spatial arrangement of the key pharmacophoric elements (amine, benzyl group) may provide a better complementary fit to the chiral binding site of the target. |

| (S)-1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine | May have a different selectivity profile, potentially interacting with other receptors. | The alternative 3D orientation could favor binding to different biological targets or the same target in a different binding mode. |

Correlation Between Molecular Structure and Preclinical Pharmacological Profiles

For instance, the lipophilicity of the molecule, which is influenced by substituents on both the pyrrolidine and benzyl rings, will affect its ability to cross the blood-brain barrier and act on central nervous system targets. The metabolic stability of the compound can be altered by introducing groups that block common sites of metabolism or by modifying the N-methylmethanamine side chain.

A comprehensive understanding of these relationships is essential for the rational design of new analogs with improved therapeutic potential. By systematically modifying the structure of this compound and evaluating the resulting changes in its pharmacological profile, it is possible to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations for Binding Mode Prediction and Affinity Estimation

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it forms a complex with a protein target. This method is instrumental in understanding the molecular basis of interaction and estimating the binding affinity. For compounds structurally related to 1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine, a primary area of investigation involves their interaction with monoamine transporters (MATs), such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). frontiersin.orgnih.gov

Docking simulations for inhibitors of these transporters are often performed using homology models based on crystal structures of related proteins, like the bacterial leucine (B10760876) transporter (LeuT). nih.govnih.gov These simulations reveal that the binding of ligands typically occurs within a central pocket composed of several transmembrane helices. nih.gov Key interactions often involve a salt bridge formation between the protonated amine of the ligand and a conserved aspartate residue (e.g., Asp98 in hSERT) within the binding site. frontiersin.org Additionally, hydrophobic and aromatic stacking interactions between the ligand's benzyl (B1604629) and pyrrolidine (B122466) rings and hydrophobic residues of the transporter are critical for stabilizing the complex. phcogj.com

For instance, docking studies on similar inhibitors binding to SERT have identified crucial interactions with specific amino acid residues. These interactions are fundamental for the ligand's affinity and selectivity. phcogj.comphcogj.com

| Interaction Type | Key Residues in hSERT | Key Residues in hDAT | Role in Binding |

|---|---|---|---|

| Ionic/Salt Bridge | Asp98 | Asp79 | Anchors the protonated amine of the ligand. |

| Hydrogen Bonding | Tyr176, Thr439 | Ser149, Thr444 | Provides specificity and additional binding energy. |

| Hydrophobic/Aromatic | Ile172, Phe335, Phe341 | Phe176, Val152, Phe326 | Stabilizes the aromatic and aliphatic moieties of the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. nih.gov

For classes of compounds like benzylpyrrolidine and benzylpiperidine derivatives, 2D and 3D-QSAR studies have been successfully applied. nih.govmdpi.com These studies typically involve calculating a wide range of molecular descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. nih.gov Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build the predictive model. nih.gov

A hypothetical QSAR model for a series of benzylpyrrolidine derivatives targeting a specific monoamine transporter might reveal that inhibitory activity (expressed as pIC50) is positively correlated with the hydrophobicity of substituents on the benzyl ring and negatively correlated with their steric bulk, suggesting a constrained binding pocket. nih.gov

| Descriptor Class | Specific Descriptor | Typical Correlation with Activity | Rationale |

|---|---|---|---|

| Electronic | HOMO Energy | Positive | Relates to the molecule's ability to donate electrons in interactions. |

| Hydrophobic | ClogP | Positive | Indicates the importance of hydrophobic interactions in the binding pocket. |

| Steric | Molar Refractivity (MR) | Negative (for specific positions) | Suggests steric hindrance with receptor residues at certain substitution points. |

| Topological | Topological Polar Surface Area (TPSA) | Variable | Impacts membrane permeability and interaction with polar residues. |

Pharmacophore Modeling for Identification of Key Structural Features for Biological Recognition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. patsnap.comnih.gov A pharmacophore model serves as a 3D query to screen large compound libraries for molecules with the desired structural features, aiding in the discovery of new active compounds. nih.gov

For monoamine reuptake inhibitors, a common pharmacophore model typically includes several key features: a positively ionizable feature (representing the protonated amine), one or more aromatic rings, and hydrophobic groups. nih.gov The spatial relationship between these features is critical for high-affinity binding. A ligand-based approach, which relies on a set of known active molecules, can be used to generate a consensus pharmacophore when the precise structure of the target protein is unknown. patsnap.com Alternatively, a structure-based approach can be employed using a known ligand-protein complex to define the key interaction points. nih.gov

| Pharmacophoric Feature | Chemical Moiety | Corresponding Interaction |

|---|---|---|

| Positive Ionizable (PI) | Protonated secondary/tertiary amine | Ionic interaction with an acidic residue (e.g., Aspartate). |

| Aromatic Ring (AR) | Benzyl group | Pi-pi stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). |

| Hydrophobic (HY) | Pyrrolidine ring | Hydrophobic interactions with aliphatic or aromatic residues. |

| Hydrogen Bond Acceptor (HBA) | (If present) e.g., ether oxygen | Hydrogen bonding with donor residues in the binding site. |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

While docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgdhu.edu.cn MD simulations are crucial for assessing the stability of a docked pose, understanding the conformational changes induced in the protein upon ligand binding, and calculating binding free energies. nih.gov

For ligands like this compound interacting with targets such as monoamine transporters, MD simulations can reveal how the transporter transitions between different states (e.g., outward-facing to inward-facing). nih.govnih.gov These simulations have shown that different types of ligands (substrates vs. inhibitors) can stabilize distinct conformational states of the transporter. nih.gov The stability of key interactions, such as hydrogen bonds and salt bridges identified in docking, can be monitored throughout the simulation to confirm their importance. frontiersin.org

| Parameter Analyzed | Information Gained | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the ligand's binding pose and protein structure over time. | Confirms a stable binding mode if RMSD values plateau. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the protein. | Identifies protein domains that are rigid or flexible upon ligand binding. |

| Hydrogen Bond Analysis | Occupancy and lifetime of specific hydrogen bonds. | Quantifies the stability of key polar interactions. |

| Principal Component Analysis (PCA) | Large-scale conformational changes of the protein. | Elucidates the mechanism of action (e.g., inhibition of conformational change). |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. nih.gov These methods provide insights into molecular geometry, charge distribution, orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.govnih.gov

For this compound, DFT calculations can be used to determine the most stable conformation, the distribution of electron density, and sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. nih.gov Furthermore, these calculations can predict spectroscopic properties like NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. nih.gov

| Calculated Property | Description | Application |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides the most stable conformation for use in docking studies. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies regions likely to engage in electrostatic or hydrogen bonding interactions. |

| Mulliken Atomic Charges | Distribution of electronic charge among the atoms in the molecule. | Helps in understanding the charge-charge interactions with the protein target. |

Chemical Biology Applications and Mechanistic Probe Development

Utility of 1-(1-Benzylpyrrolidin-2-yl)-N-methylmethanamine and its Analogues as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively bind to a protein of interest, allowing for the study of its function in a biological context. youtube.com Analogues of this compound could be synthesized to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, transforming them into chemical probes.

For instance, a fluorescently labeled version of this compound could be used in cellular imaging studies to visualize the localization and dynamics of its target protein. By observing changes in localization in response to cellular signals or drug treatments, researchers could gain insights into the biological pathways in which the target is involved.

The development of such probes would involve structure-activity relationship (SAR) studies to identify positions on the this compound scaffold where modifications are tolerated without abolishing target affinity and selectivity. This is a common strategy in the development of potent and selective antagonists for various receptors, including the endothelin receptor, where modifications to the pyrrolidine (B122466) ring have led to enhanced selectivity. nih.gov

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Type of Modification | Potential Application |

| Benzyl (B1604629) group (aromatic ring) | Introduction of a fluorophore (e.g., nitrobenzoxadiazole) | Fluorescence microscopy, flow cytometry |

| Pyrrolidine ring | Attachment of a biotin tag via a linker | Protein pull-down experiments, target identification |

| Methylmethanamine side chain | Incorporation of a photo-crosslinking group (e.g., diazirine) | Covalent labeling of the target protein for identification |

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis of Complex Pyrrolidine (B122466) Derivatives

The stereochemistry of pyrrolidine derivatives is critical to their biological function, making the development of advanced asymmetric synthesis methods a paramount research goal. nih.govmdpi.com Future research will likely move beyond classical methods towards more efficient, stereoselective, and sustainable synthetic strategies.

One major avenue of advancement lies in the expansion of multicomponent reactions (MCRs). tandfonline.com MCRs offer significant advantages by constructing complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. tandfonline.com Techniques such as 1,3-dipolar cycloaddition reactions involving azomethine ylides are particularly powerful for creating highly substituted pyrrolidine rings with multiple stereocenters. nih.govtandfonline.com Future work could focus on developing novel catalysts and chiral auxiliaries to precisely control the diastereoselectivity and enantioselectivity of these reactions for structures analogous to 1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine.

Furthermore, transition-metal-catalyzed reactions, including C-H activation and amination, are becoming indispensable tools. organic-chemistry.orgnih.gov These methods allow for the direct functionalization of otherwise inert C-H bonds, providing novel pathways to complex pyrrolidine structures. organic-chemistry.orgacs.org Research into new catalytic systems, perhaps using more abundant and less toxic metals, could make the synthesis of intricate derivatives more practical and scalable. organic-chemistry.org The development of organocatalysis also presents a significant opportunity, with chiral pyrrolidine-based catalysts like prolinamides demonstrating high efficacy in various asymmetric transformations. mdpi.comunibo.it

Table 1: Modern Asymmetric Synthesis Strategies for Pyrrolidine Derivatives

| Synthesis Strategy | Description | Key Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | High atom and step economy, reduced waste, increased efficiency. tandfonline.com |

| [3+2] Cycloadditions | Reaction of a 1,3-dipole (e.g., azomethine ylide) with a dipolarophile to form a five-membered ring. | Direct formation of the pyrrolidine core, potential for high stereocontrol. nih.govtandfonline.com |

| Catalytic C-H Amination | Intramolecular or intermolecular formation of a C-N bond via activation of a C-H bond. | Access to novel disconnection strategies, direct functionalization. organic-chemistry.orgnih.gov |

| Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) to catalyze asymmetric reactions. | Avoidance of toxic metals, mild reaction conditions, high enantioselectivity. mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Areas

Pyrrolidine derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. frontiersin.orgresearchgate.net This versatility suggests that compounds like this compound could be valuable probes for identifying and validating novel biological targets.

Future research should systematically screen this and related compounds against diverse panels of receptors, enzymes, and ion channels. The pyrrolidine scaffold is a core component of drugs targeting chemokine receptors (e.g., CXCR4 antagonists for cancer metastasis), dipeptidyl peptidase-IV (DPP-IV) for diabetes, and various proteases in viral diseases. frontiersin.org Given the structural motifs in this compound, exploring its potential as a modulator of sigma receptors, which are implicated in neurological disorders and pain, could be a fruitful endeavor. nih.gov

Moreover, the field is moving towards polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a synergistic therapeutic effect or to combat drug resistance. The functional groups on the target compound—the benzyl (B1604629) group, the pyrrolidine nitrogen, and the N-methylmethanamine side chain—can be systematically modified to tune its binding profile against multiple targets simultaneously. This approach could lead to the development of next-generation therapeutics for complex multifactorial diseases like neurodegenerative disorders and cancer. nih.gov

Table 2: Potential Therapeutic Areas for Pyrrolidine Derivatives

| Therapeutic Area | Example Biological Targets | Rationale for Exploration |

| Oncology | Chemokine receptors (e.g., CXCR4), Histone Deacetylases (HDACs) | Pyrrolidine scaffolds are present in anticancer agents and can interfere with tumor metastasis and growth. frontiersin.orgnih.gov |

| Infectious Diseases | Viral proteases (e.g., HCV NS3), bacterial enzymes | The scaffold is a key component of approved antiviral and antibacterial drugs. researchgate.netdrugbank.com |

| Neurological Disorders | Sigma receptors (σ1R, σ2R), Acetylcholinesterase (AChE), NMDA receptors | Pyrrolidones and other derivatives show nootropic and neuroprotective effects. nih.govnih.gov |

| Metabolic Diseases | Dipeptidyl peptidase-IV (DPP-IV) | The structure is integral to DPP-IV inhibitors used in diabetes treatment. frontiersin.org |

| Inflammatory Diseases | Mitogen-activated protein kinase 2 (MK2) | Certain pyrrolidine alkaloids exhibit anti-inflammatory properties. researchgate.net |

Integration of Advanced Biophysical Techniques in Ligand-Target Interaction Studies

A deep understanding of how a ligand binds to its target is crucial for rational drug design. Integrating a suite of advanced biophysical techniques can provide a comprehensive picture of the binding thermodynamics, kinetics, and structural basis of interaction for pyrrolidine derivatives. nih.gov

Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding (enthalpy, entropy, and binding affinity), offering insights into the driving forces of the interaction. mdpi.comresearchgate.net Surface Plasmon Resonance (SPR) complements this by providing real-time kinetic data, including association and dissociation rates, which are critical for understanding the duration of a drug's effect. researchgate.netnih.gov

Table 3: Key Biophysical Techniques for Studying Ligand-Target Interactions

| Technique | Information Provided | Primary Application |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Characterizing the thermodynamics of binding. mdpi.com |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd). | Real-time analysis of binding and dissociation. researchgate.net |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Revealing the precise binding mode at the atomic level. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Ligand binding site mapping, protein dynamics, structure in solution. | Hit validation and studying conformational changes. nih.gov |

| Differential Scanning Fluorimetry (DSF) | Changes in protein thermal stability upon ligand binding. | High-throughput screening and hit identification. nih.gov |

Computational Design of Next-Generation Analogues

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound, computational methods can be used to design next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models based on existing data for pyrrolidine derivatives. frontiersin.orgresearchgate.net These models can identify which structural features are most important for biological activity and guide the design of new compounds. Molecular docking simulations can predict the binding poses of novel analogues within a target's active site, allowing for the prioritization of compounds for synthesis. nih.gov

Furthermore, more advanced techniques like free energy perturbation (FEP) and molecular dynamics (MD) simulations can provide more accurate predictions of binding affinities and offer insights into the dynamic behavior of the ligand-target complex over time. These computational approaches, when used in a feedback loop with chemical synthesis and biological testing, can significantly streamline the optimization of lead compounds, reducing the time and cost associated with developing new therapeutics. frontiersin.org

Challenges and Opportunities in Pyrrolidine-Based Chemical Research for Mechanistic Understanding

While the pyrrolidine scaffold holds immense promise, significant challenges remain, which also present exciting research opportunities. A primary challenge is achieving precise control over stereochemistry in complex, multi-substituted derivatives. nih.govmdpi.com Developing novel catalytic systems that can predictably control the formation of multiple chiral centers is a key opportunity for synthetic chemists. mdpi.com

Understanding the detailed mechanism of action for bioactive pyrrolidine compounds is another major hurdle. Many compounds are identified through phenotypic screening without a clear understanding of their molecular targets. A significant opportunity lies in using chemical proteomics and other target deconvolution techniques to identify the specific proteins that pyrrolidine derivatives interact with to exert their biological effects. nih.gov

Finally, there is a growing need for more sustainable and "green" chemical processes in pharmaceutical manufacturing. datainsightsmarket.com Research into bio-based production of pyrrolidine starting materials and the use of environmentally benign solvents and catalysts represents a major opportunity to improve the lifecycle of these important chemical entities. datainsightsmarket.com Overcoming these challenges will deepen the mechanistic understanding of how pyrrolidine derivatives function and unlock their full therapeutic potential. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-benzylpyrrolidin-2-yl)-N-methylmethanamine?

- Methodology : The compound can be synthesized via reductive amination or alkylation of pyrrolidine derivatives. For example, a benzyl group is introduced via nucleophilic substitution on a pyrrolidin-2-ylmethanamine precursor, followed by N-methylation using methyl iodide or formaldehyde/NaBH₃CN .

- Key Steps :

- Use of anhydrous solvents (e.g., THF) under inert atmospheres to prevent side reactions .

- Purification via column chromatography or distillation, monitored by TLC and confirmed via H NMR (e.g., δ 3.98 ppm for benzyl CH₂ groups) .

Q. How is the compound characterized spectroscopically?

- Techniques :

- H NMR : Assign peaks for benzyl protons (δ 7.2–7.4 ppm), pyrrolidine ring protons (δ 2.5–3.5 ppm), and N-methyl groups (δ 2.1–2.3 ppm) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 245.2 for C₁₄H₂₀N₂) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data during synthesis be resolved?

- Case Study : If unexpected peaks appear in H NMR (e.g., δ 5.0 ppm for unreacted propargyl groups), perform:

- HPLC-MS to identify impurities.

- Kinetic analysis to optimize reaction time/temperature (e.g., microwave-assisted synthesis at 100°C reduces side products) .

- Troubleshooting : Adjust stoichiometry (e.g., excess benzyl bromide to ensure complete substitution) .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

- Approach :

- Use chiral auxiliaries (e.g., (S)-proline) during alkylation .

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IB) to separate enantiomers .

- Validation : Measure optical rotation ([α]) and compare with literature values .

Q. How does the compound interact with biological targets (e.g., neurotransmitter receptors)?

- Experimental Design :

- Radioligand binding assays : Test affinity for dopamine D₂ or serotonin 5-HT₃ receptors using H-labeled antagonists .

- Molecular docking : Simulate interactions with receptor active sites (e.g., PyMOL, AutoDock) to identify key residues (e.g., Asp114 in D₂) .

- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., N-benzylpyrrolidine analogs) .

Methodological Notes

- Contradiction Handling : Discrepancies in pharmacological data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., CHO vs. HEK293 cells). Replicate studies under standardized protocols .

- Advanced Characterization : Use X-ray crystallography to resolve ambiguous stereochemistry in derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.